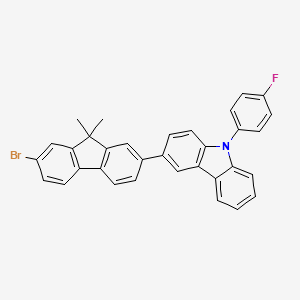
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime is a chemical compound with the molecular formula C10H12BrN3O3S and a molecular weight of 334.19 g/mol . This compound is characterized by the presence of a bromopyridine ring, a sulfonyl group, a piperidinone moiety, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, pyridine, is brominated to introduce a bromine atom at the 5-position of the pyridine ring.
Sulfonylation: The brominated pyridine is then reacted with a sulfonyl chloride to introduce the sulfonyl group at the 3-position.
Piperidinone Formation: The intermediate compound is then reacted with piperidin-4-one to form the piperidinone moiety.
Oxime Formation: Finally, the piperidinone derivative is treated with hydroxylamine to form the oxime functional group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The oxime group can be hydrolyzed to form the corresponding ketone.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with target proteins, while the bromopyridine and sulfonyl groups can interact with hydrophobic and polar regions of the target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime can be compared with other similar compounds, such as:
1-(5-Chloropyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a fluorine atom instead of bromine.
1-(5-Methylpyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity, biological activity, and physical properties compared to its analogs .
Propriétés
IUPAC Name |
N-[1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3S/c11-8-5-10(7-12-6-8)18(16,17)14-3-1-9(13-15)2-4-14/h5-7,15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPWYBCAJUAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/new.no-structure.jpg)

![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)

![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)

![6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine](/img/structure/B597358.png)
![2,3-Dihexylthieno[3,4-b]pyrazine](/img/structure/B597359.png)



